Succinic Acid

Description

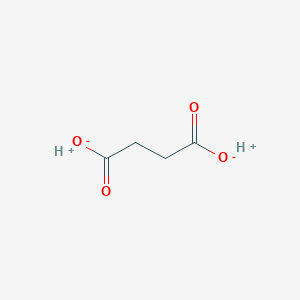

Structure

3D Structure

Properties

IUPAC Name |

butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | succinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Succinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-24-9 | |

| Record name | Butanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6023602 | |

| Record name | Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Succinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °C (open cup) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/ | |

| Record name | Succinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms | |

CAS No. |

110-15-6 | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | succinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | succinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6MNQ6J6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Succinic Acid in the Tricarboxylic Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule that extends its influence far beyond its canonical role in mitochondrial energy metabolism. Traditionally recognized for its function as a substrate for succinate dehydrogenase (SDH), recent research has illuminated its multifaceted involvement in a range of physiological and pathological processes, including inflammation, hypoxia, and cancer. This technical guide provides an in-depth exploration of the core functions of this compound within the TCA cycle, its role as a signaling hub, and detailed methodologies for its study.

This compound in the Tricarboxylic Acid Cycle

The TCA cycle, or Krebs cycle, is a central metabolic pathway that facilitates the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH2). Succinate is a crucial component of this cycle, formed from succinyl-CoA and subsequently oxidized to fumarate.

The Conversion of Succinyl-CoA to Succinate

Succinyl-CoA synthetase, an enzyme that couples the conversion of succinyl-CoA to succinate with the phosphorylation of a nucleoside diphosphate, catalyzes this step. This reaction is a key example of substrate-level phosphorylation within the mitochondria.

The Oxidation of Succinate to Fumarate

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a unique enzyme that participates in both the TCA cycle and oxidative phosphorylation.[1] It catalyzes the oxidation of succinate to fumarate, transferring electrons directly to the electron transport chain via its covalently bound FAD cofactor.[1]

Quantitative Data on Succinate and Succinate Dehydrogenase

The concentration of succinate and the kinetic properties of SDH are tightly regulated and can vary significantly under different physiological and pathological conditions.

Table 1: Intracellular Succinate Concentrations in Macrophages

| Cell Type | Condition | Intracellular Succinate Concentration (ng per 2x10^6 cells) | Fold Change |

| Bone Marrow-Derived Macrophages (BMDMs) | Basal | 25 | 1 |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS-stimulated (24 hours) | 1000 | 30 |

Data extracted from Tannahill et al., Nature (2013).[2][3]

Table 2: Kinetic Parameters of Succinate Dehydrogenase

| Enzyme Source | Apparent K_m (mM) | Apparent V_max (µmol hydrogen equivalents formed/cm³ hepatocyte cytoplasm per min) |

| Mouse Liver (Periportal Hepatocytes) | 1.2 ± 0.8 | 29 ± 2 |

| Mouse Liver (Pericentral Hepatocytes) | 1.4 ± 1.0 | 21 ± 2 |

Data from a study on initial reaction kinetics of succinate dehydrogenase in mouse liver.[4] Another study reported a K_M value of 410 ± 55 µM for complex II in submitochondrial particles.[5]

Succinate as a Signaling Molecule

Beyond its metabolic role, succinate accumulation serves as a critical danger signal, particularly under conditions of hypoxia and inflammation, by inhibiting prolyl hydroxylases (PHDs) and stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[3][6][7]

Succinate-Induced HIF-1α Stabilization Pathway

Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. However, an accumulation of succinate, as seen in inflammatory macrophages or during ischemia, competitively inhibits PHD activity.[7] This leads to the stabilization of HIF-1α, which can then translocate to the nucleus and initiate the transcription of genes involved in glycolysis, angiogenesis, and inflammation, such as IL-1β.[2][3][7]

Experimental Protocols

Measurement of Succinate Dehydrogenase Activity (Spectrophotometric Assay)

This protocol is adapted from a common method using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).[8]

Materials:

-

SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, pH 7.2, 5 mM EDTA)

-

SDH Substrate Mix (containing succinate)

-

SDH Probe (containing DCPIP)

-

DCIP Standard (for standard curve)

-

96-well clear, flat-bottom plates

-

Spectrophotometer capable of reading absorbance at 600 nm

-

Sample (e.g., isolated mitochondria, cell lysates)

Procedure:

-

Sample Preparation: Homogenize tissue samples or cells in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material.

-

Standard Curve Preparation: Prepare a DCIP standard curve by adding known concentrations of DCIP Standard to wells of the 96-well plate. Adjust the final volume with Assay Buffer.

-

Reaction Setup:

-

Add samples to separate wells and bring the volume to 90 µL with Assay Buffer.

-

Prepare a reaction mix by combining the SDH Substrate and SDH Probe.

-

Add 10 µL of the reaction mix to the sample wells.

-

-

Measurement:

-

Immediately measure the absorbance at 600 nm at an initial time point (T_initial).

-

Incubate the plate at 25 °C and take subsequent absorbance readings every 3 minutes for 10-30 minutes.

-

-

Calculation: The rate of decrease in absorbance at 600 nm is proportional to the SDH activity. Calculate the activity based on the DCIP standard curve. One unit of SDH is the amount of enzyme that generates 1.0 µmole of DCIP per minute at pH 7.2 at 25 °C.[8]

Quantification of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general workflow for the analysis of TCA cycle intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11]

Materials:

-

Internal standards (e.g., 13C-labeled TCA cycle intermediates)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Reversed-phase C18 column

-

LC-MS/MS system

Procedure:

-

Sample Extraction:

-

To a sample aliquot (e.g., plasma, cell lysate), add a mixture of internal standards.

-

Precipitate proteins by adding ice-cold methanol.

-

Vortex and incubate at -20°C to facilitate protein precipitation.

-

Centrifuge at high speed to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., water with 0.1% formic acid).

-

-

LC Separation:

-

Inject the reconstituted sample onto a reversed-phase C18 column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ionization mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific TCA cycle intermediates based on their unique precursor-to-product ion transitions.

-

-

Data Analysis:

-

Quantify the concentration of each TCA cycle intermediate by comparing the peak area of the endogenous analyte to that of its corresponding isotopically labeled internal standard.

-

Mandatory Visualizations

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting the central position of succinate.

References

- 1. researchgate.net [researchgate.net]

- 2. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Succinate is an inflammatory signal that induces IL-1β through HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Initial reaction kinetics of succinate dehydrogenase in mouse liver studied with a real-time image analyser system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pediatrics.ucsd.edu [pediatrics.ucsd.edu]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Succinate as a Multifaceted Signaling Molecule: A Technical Guide for Researchers

December 13, 2025

Abstract

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule with diverse biological functions extending far beyond its metabolic role.[1] This technical guide provides an in-depth overview of the signaling functions of succinate, targeting researchers, scientists, and drug development professionals. We explore the core signaling pathways, its roles in inflammation, immunology, metabolic regulation, and cancer, and provide detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of succinate's role as a pleiotropic signaling molecule.

Introduction: Succinate's Dual Role

Traditionally viewed as a metabolic intermediate confined to the mitochondria, succinate is now recognized as a potent signaling molecule, or "oncometabolite," that can accumulate and be released into the extracellular space under various physiological and pathological conditions.[1][2] This dual functionality allows succinate to act as a sensor of metabolic stress and to orchestrate cellular responses in a variety of contexts.[3][4] Its signaling functions are primarily mediated through two key mechanisms: the activation of the cell surface G-protein coupled receptor SUCNR1 (also known as GPR91) and the intracellular inhibition of α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6]

Core Signaling Pathways

SUCNR1/GPR91 Signaling

Extracellular succinate activates its cognate receptor, SUCNR1, a G-protein coupled receptor expressed on the surface of various cell types, including immune cells, kidney cells, and adipocytes.[5][7] SUCNR1 couples to both Gi and Gq signaling pathways, leading to a range of downstream effects.[5][8]

-

Gi Pathway: Activation of the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Gq Pathway: Activation of the Gq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[5]

The context-dependent activation of either the Gi or Gq pathway contributes to the diverse and sometimes opposing biological effects of succinate.[8]

References

- 1. Elevated plasma succinate levels are linked to higher cardiovascular disease risk factors in young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Succinate mediates inflammation-induced adrenocortical dysfunction | eLife [elifesciences.org]

- 3. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions [mdpi.com]

- 4. Succinate Levels Linked to Immune Response and Inflammation | Technology Networks [technologynetworks.com]

- 5. PTM BIO [ptmbio.com]

- 6. mdpi.com [mdpi.com]

- 7. Succinate Is an Inflammation-Induced Immunoregulatory Metabolite in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and pharmacological characterization of succinate receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

Succinic Acid Metabolic Pathways in Anaerobic Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Succinic acid, a C4-dicarboxylic acid, is a key platform chemical with wide applications in the polymer, food, and pharmaceutical industries. As the demand for sustainable chemical production grows, microbial fermentation has emerged as a promising alternative to petroleum-based synthesis. This technical guide provides a comprehensive overview of the core metabolic pathways for this compound production in anaerobic microorganisms, details on relevant experimental protocols, and a summary of key performance data.

Core Metabolic Pathways for Anaerobic this compound Production

Anaerobic microorganisms primarily utilize three key metabolic pathways for the production of this compound: the reductive Tricarboxylic Acid (rTCA) cycle, the glyoxylate shunt, and in some engineered organisms, a modified oxidative Tricarboxylic Acid (oTCA) cycle.

Reductive Tricarboxylic Acid (rTCA) Cycle

The reductive TCA cycle is the most common anaerobic pathway for succinate production.[1][2] This pathway starts from phosphoenolpyruvate (PEP) or pyruvate, which is carboxylated to form oxaloacetate (OAA). OAA is then sequentially reduced to malate, fumarate, and finally succinate.[1] This pathway is highly efficient in terms of carbon conservation as it involves the fixation of CO2.

Key enzymes in the rTCA cycle include:

-

Phosphoenolpyruvate (PEP) carboxylase (PPC) or PEP carboxykinase (PCK): Catalyzes the carboxylation of PEP to OAA.[1]

-

Pyruvate carboxylase (PYC): Catalyzes the carboxylation of pyruvate to OAA.[3]

-

Malate dehydrogenase (MDH): Reduces OAA to malate.[1]

-

Fumarase (Fum): Dehydrates malate to fumarate.[1]

-

Fumarate reductase (Frd): Reduces fumarate to succinate, a key step in anaerobic respiration where fumarate acts as the terminal electron acceptor.[1][4]

// Nodes Glucose [label="Glucose", fillcolor="#F1F3F4", fontcolor="#202124"]; PEP [label="Phosphoenolpyruvate (PEP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pyruvate [label="Pyruvate", fillcolor="#F1F3F4", fontcolor="#202124"]; OAA [label="Oxaloacetate (OAA)", fillcolor="#FBBC05", fontcolor="#202124"]; Malate [label="Malate", fillcolor="#FBBC05", fontcolor="#202124"]; Fumarate [label="Fumarate", fillcolor="#FBBC05", fontcolor="#202124"]; Succinate [label="Succinate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CO2_in [label="CO₂", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Glucose -> PEP [label="Glycolysis"]; PEP -> Pyruvate; PEP -> OAA [label=" PPC / PCK"]; Pyruvate -> OAA [label=" PYC"]; CO2_in -> OAA [style=dashed]; OAA -> Malate [label=" MDH\n(NADH → NAD⁺)"]; Malate -> Fumarate [label=" Fum"]; Fumarate -> Succinate [label=" Frd\n(NADH → NAD⁺)"]; }

Oxidative TCA (oTCA) Cycle

Under aerobic conditions, the oTCA cycle completely oxidizes acetyl-CoA to CO2, with succinate being an intermediate. For succinate to accumulate under these conditions, the enzyme succinate dehydrogenase (SDH), which converts succinate to fumarate, must be inactivated. In some metabolically engineered strains, a portion of the oTCA cycle can be utilized under anaerobic or microaerobic conditions to contribute to succinate formation. [3] Key enzymes in the oTCA cycle leading to succinate are:

-

Citrate synthase (GltA): Condenses acetyl-CoA and oxaloacetate to form citrate.

-

Aconitase (Acn): Isomerizes citrate to isocitrate.

-

Isocitrate dehydrogenase (Icd): Oxidatively decarboxylates isocitrate to α-ketoglutarate.

-

α-ketoglutarate dehydrogenase (SucAB): Converts α-ketoglutarate to succinyl-CoA.

-

Succinyl-CoA synthetase (SucCD): Converts succinyl-CoA to succinate.

dot

Quantitative Data on this compound Production

The efficiency of this compound production is typically evaluated based on three key metrics: titer (g/L), yield (g/g or mol/mol), and productivity (g/L/h). The following tables summarize representative data for both natural and engineered anaerobic microorganisms.

Table 1: this compound Production by Natural Anaerobic Microorganisms

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Actinobacillus succinogenes | Glucose | 99.2 | 0.94 | 1.36 | [1] |

| Mannheimia succiniciproducens | Glucose | 33.1 | 0.73 | 1.15 | [1] |

| Anaerobiospirillum succiniciproducens | Glucose | 45.0 | 0.88 | 1.25 | [1] |

| Basfia succiniciproducens | Glucose | 26.3 | 0.80 | 0.73 | [1] |

Table 2: this compound Production by Engineered Microorganisms under Anaerobic Conditions

| Microorganism | Genetic Modifications | Substrate | Titer (g/L) | Yield (mol/mol) | Productivity (g/L/h) | Reference |

| Escherichia coli | ΔldhA, ΔpflB, PtsG-, Ppc+ | Glucose | 82.5 | 1.38 | 1.29 | [5] |

| Escherichia coli | ΔldhA, ΔadhE, ΔackA, iclR-, Ppc+ | Glucose | 58.3 | 0.85 | 0.99 | |

| Corynebacterium glutamicum | ΔldhA, Δpta-ackA, Δpqo, Ppc+ | Glucose | 146 | 1.88 | 3.17 | |

| Yarrowia lipolytica | Δsdh1, Δsdh2, Δidh1, Δidp1 | Glucose | 3.62 | 0.11 | - | |

| Vibrio natriegens | Δpfl, Δald, Δdns::pycCg | Glucose | 60.4 | 1.46 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of this compound metabolic pathways.

Anaerobic Cultivation of Succinate-Producing Microorganisms

Objective: To cultivate anaerobic or facultative anaerobic microorganisms for this compound production.

Materials:

-

Anaerobic chamber or anaerobic jars with gas-generating systems (e.g., GasPak™)

-

Pre-reduced anaerobic sterile (PRAS) medium (e.g., TSB, LB, or a defined minimal medium)

-

Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

-

Syringes and needles for inoculation and sampling

-

Gassing manifold with a sterile filter for N2/CO2 gas mixture (e.g., 80:20 v/v) [7] Procedure:

-

Medium Preparation: Prepare the desired culture medium and dispense it into Hungate tubes or serum bottles inside an anaerobic chamber. Alternatively, for media prepared outside the chamber, boil the medium to remove dissolved oxygen, and then sparge with an N2/CO2 gas mixture while cooling. [7]2. Sterilization: Autoclave the sealed tubes or bottles containing the medium.

-

Inoculation: In an anaerobic chamber, inoculate the PRAS medium with a fresh culture of the desired microorganism using a sterile syringe and needle.

-

Incubation: Incubate the cultures at the optimal temperature for the specific microorganism (e.g., 37°C for E. coli and A. succinogenes). [8][9]5. Sampling: At desired time points, withdraw samples anaerobically using a sterile syringe for analysis of cell growth (OD600) and metabolite concentrations.

dot

Quantification of this compound by HPLC

Objective: To determine the concentration of this compound in fermentation broth.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.

-

Aminex HPX-87H column (or equivalent ion-exchange column).

-

Mobile phase: Dilute sulfuric acid (e.g., 5 mM H2SO4).

-

This compound standard solution of known concentrations.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation: Centrifuge the fermentation samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter. [10]2. Standard Curve: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

-

HPLC Analysis:

-

Set the column temperature (e.g., 50-65°C).

-

Set the mobile phase flow rate (e.g., 0.6 mL/min).

-

Inject the prepared standards and samples onto the HPLC column.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Integrate the peak area for each standard and sample.

-

Construct a standard curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

-

Enzyme Assay for Phosphoenolpyruvate Carboxylase (PPC)

Objective: To measure the activity of PPC in cell extracts. This is a coupled enzyme assay where the product of the PPC reaction, oxaloacetate, is reduced to malate by malate dehydrogenase (MDH), and the concomitant oxidation of NADH is monitored spectrophotometrically. [1][11] Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm.

-

Cell extract containing PPC.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5).

-

Phosphoenolpyruvate (PEP).

-

Magnesium chloride (MgCl2).

-

Sodium bicarbonate (NaHCO3).

-

NADH.

-

Malate dehydrogenase (MDH).

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, MgCl2, NADH, MDH, and cell extract.

-

Blank Measurement: Measure the background rate of NADH oxidation at 340 nm before adding the substrate.

-

Initiate Reaction: Start the reaction by adding PEP and NaHCO3 to the cuvette.

-

Monitor Absorbance: Record the decrease in absorbance at 340 nm over time.

-

Calculate Activity: Calculate the PPC activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of oxaloacetate per minute under the specified conditions.

13C-Metabolic Flux Analysis (13C-MFA)

Objective: To quantify the in vivo metabolic fluxes through the central carbon metabolism.

Materials:

-

Defined minimal medium.

-

13C-labeled glucose (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and [U-13C]glucose).

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Software for 13C-MFA data analysis (e.g., INCA, Metran).

Procedure:

-

Isotopic Labeling Experiment: Cultivate the microorganism in a chemostat or in batch cultures with the 13C-labeled glucose as the sole carbon source until isotopic and metabolic steady state is reached. [12]2. Biomass Hydrolysis: Harvest the cells and hydrolyze the biomass to obtain proteinogenic amino acids.

-

Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis.

-

GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions.

-

Flux Calculation: Use a metabolic model and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes using specialized software. [12] dot

Conclusion

The microbial production of this compound through anaerobic fermentation is a complex process involving intricate metabolic networks. A thorough understanding of the underlying pathways, coupled with robust experimental techniques, is crucial for the rational design and optimization of microbial cell factories for high-yield succinate production. This guide provides a foundational understanding of these aspects to aid researchers and professionals in the field of metabolic engineering and drug development in their endeavors to advance sustainable chemical synthesis.

References

- 1. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. Fed-batch culture of a metabolically engineered Escherichia coli strain designed for high-level succinate production and yield under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fumarate reductase (quinol) - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. warwick.ac.uk [warwick.ac.uk]

- 8. Development of highly efficient and specific base editors in Actinobacillus succinogenes for enhancing this compound production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved this compound Production in the Anaerobic Culture of an Escherichia coli pflB ldhA Double Mutant as a Result of Enhanced Anaplerotic Activities in the Preceding Aerobic Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Succinic Acid in Cellular Respiration: A Historical and Technical Guide

A deep dive into the foundational discoveries, experimental methodologies, and evolving understanding of succinic acid's central role in cellular energy production.

Introduction

This compound, a key intermediate in the metabolic pathway that powers our cells, holds a central position in the history of biochemistry. Its discovery and the subsequent elucidation of its role in cellular respiration were pivotal in shaping our understanding of how living organisms derive energy from nutrients. This technical guide provides an in-depth exploration of the history of this compound in cellular respiration, detailing the key experiments, the brilliant minds behind them, and the evolution of our understanding of this critical molecule. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of the foundational science behind cellular metabolism.

Early Investigations: The Dawn of Cellular Respiration Research

The late 19th and early 20th centuries saw the first forays into the chemical processes occurring within living tissues. Scientists sought to understand how cells "breathe," consuming oxygen and releasing carbon dioxide. Two key experimental approaches laid the groundwork for the discovery of this compound's importance: the measurement of tissue respiration and the use of artificial electron acceptors.

Otto Warburg and the Manometric Method

Otto Warburg, a pioneering biochemist, developed the manometric method to quantify the gas exchange of tissue slices. This technique allowed for the precise measurement of oxygen consumption, providing a direct window into the rate of cellular respiration.[1][2] Warburg's apparatus, the Warburg manometer, became an essential tool for studying the effects of various substances on tissue metabolism.[2]

Objective: To measure the rate of oxygen consumption in minced tissue preparations.

Apparatus:

-

Warburg manometer with reaction flasks.

-

Water bath with a constant temperature shaker.

-

Micrometer syringe.

Procedure:

-

Tissue Preparation: A thin slice of tissue (e.g., pigeon breast muscle) is prepared to ensure adequate diffusion of gases and nutrients.[3]

-

Flask Setup: The main compartment of the Warburg flask contains the minced tissue suspended in a buffered solution (e.g., Ringer's solution). The side arm of the flask contains the substrate to be tested (e.g., succinate solution). A central well within the flask contains a filter paper soaked in a potassium hydroxide (KOH) solution to absorb the carbon dioxide produced during respiration.

-

Equilibration: The flasks are attached to the manometers and placed in a constant temperature water bath to allow for temperature and pressure equilibration.

-

Initiation of Reaction: The substrate from the side arm is tipped into the main compartment to initiate the respiratory response.

-

Measurement: As the tissue consumes oxygen, the pressure inside the flask decreases. This change in pressure is measured by observing the movement of the fluid in the U-shaped manometer tube. The volume of oxygen consumed is calculated from the change in pressure over time.

Torsten Thunberg and the Methylene Blue Reduction Technique

Torsten Thunberg introduced a simple yet powerful method to study dehydrogenase enzymes, which are crucial for biological oxidation reactions. He used methylene blue, a dye that is blue in its oxidized state and colorless in its reduced state, as an artificial electron acceptor. The rate at which a tissue extract could decolorize methylene blue in the presence of a specific substrate was a direct measure of the activity of the dehydrogenase for that substrate.[4]

Objective: To determine the activity of dehydrogenases for specific substrates.

Apparatus:

-

Thunberg tubes (specialized test tubes that can be evacuated).

-

Spectrophotometer (for quantitative measurements).

Procedure:

-

Tube Setup: The substrate (e.g., succinate) is placed in the main body of the Thunberg tube, and the tissue extract (e.g., muscle homogenate) is placed in the hollow stopper.

-

Evacuation: The tube is evacuated to remove oxygen, which could otherwise re-oxidize the methylene blue.

-

Initiation of Reaction: The tube is inverted to mix the tissue extract with the substrate and a solution of methylene blue.

-

Observation: The time taken for the blue color to disappear is recorded. A shorter decolorization time indicates a higher dehydrogenase activity. For more precise measurements, the change in absorbance at a specific wavelength can be monitored over time using a spectrophotometer.[5]

Albert Szent-Györgyi and the Catalytic Role of Dicarboxylic Acids

In the 1930s, Albert Szent-Györgyi made a groundbreaking discovery using minced pigeon breast muscle, a tissue with a very high rate of respiration.[6] He observed that the addition of small amounts of certain dicarboxylic acids, including this compound, fumaric acid, and malic acid, led to a significant and sustained increase in oxygen consumption, far greater than what would be expected from the oxidation of the added acids alone.[6] This led him to propose that these acids act as catalysts in a cycle of reactions.

Szent-Györgyi's experiments demonstrated a crucial concept: that these dicarboxylic acids were not simply fuel for the cell but were part of a cyclical process that facilitated the oxidation of other fuel molecules. His work laid the essential groundwork for the elucidation of the complete citric acid cycle.[7][8]

Quantitative Data from Szent-Györgyi's Experiments

| Substrate Added | Relative Increase in Oxygen Consumption |

| None (Endogenous Respiration) | 1x |

| Succinate (catalytic amount) | >10x |

| Fumarate (catalytic amount) | >10x |

| Malate (catalytic amount) | >10x |

Note: This table represents a qualitative summary of Szent-Györgyi's findings. The exact quantitative values varied depending on the experimental conditions.

Hans Krebs and the Elucidation of the Citric Acid Cycle

Building upon the work of Warburg and Szent-Györgyi, Hans Krebs, along with his student William Johnson, conducted a series of elegant experiments in 1937 that pieced together the complete puzzle of the citric acid cycle, a pathway for which he would later receive the Nobel Prize.[1][9]

Krebs utilized minced pigeon breast muscle and the Warburg manometric technique, but his key innovation was the use of metabolic inhibitors to block specific steps in the pathway.[4] This allowed him to identify the sequence of intermediates and to demonstrate the cyclical nature of the process.

The Crucial Role of Malonate Inhibition

One of the most important tools in Krebs's experimental arsenal was malonate, a competitive inhibitor of succinate dehydrogenase.[10][11] Malonate closely resembles succinate in structure and therefore binds to the active site of the enzyme, preventing the oxidation of succinate to fumarate.

By adding malonate to his tissue preparations, Krebs observed an accumulation of succinate, regardless of which of the other dicarboxylic acids were initially added. This provided strong evidence that all these acids were part of a single pathway that converged at the formation of succinate.[4]

Objective: To demonstrate the role of succinate dehydrogenase in the respiratory chain and to identify succinate as a key intermediate.

Procedure:

-

Prepare several Warburg flasks with minced pigeon breast muscle as described previously.

-

To a subset of flasks, add a solution of malonate.

-

To different flasks (both with and without malonate), add one of the following substrates: citrate, isocitrate, α-ketoglutarate, fumarate, or malate.

-

Measure the oxygen consumption over time.

-

Analyze the contents of the flasks at the end of the experiment to identify the accumulated intermediates.

Expected Results: In the flasks containing malonate, oxygen consumption will be significantly reduced, and there will be a notable accumulation of succinate, regardless of the initial substrate added (from the cycle).

Quantitative Data from Krebs's Experiments

Krebs and Johnson's 1937 paper in Enzymologia detailed their quantitative findings. The following table is a representation of the type of data they generated, demonstrating the catalytic effect of citrate and the inhibitory effect of malonate.[9]

| Experimental Condition | Substrate Added | Oxygen Consumption (µL/hour) |

| Control | None | 50 |

| Catalysis | Citrate (small amount) | 250 |

| Inhibition | Citrate + Malonate | 60 |

| Accumulation | α-Ketoglutarate + Malonate | Succinate accumulates |

Note: These are illustrative values based on the descriptions in Krebs's work.

The Central Role of this compound in the Krebs Cycle

The culmination of this research was the proposal of the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid cycle (TCA cycle).[12][13] In this cycle, succinate occupies a central position. It is formed from succinyl-CoA and is then oxidized to fumarate by the enzyme succinate dehydrogenase. This reaction is unique in the Krebs cycle as it is the only one that is directly linked to the electron transport chain.

Signaling Pathways and Logical Relationships

The discovery of the Krebs cycle was a triumph of logical deduction based on experimental evidence. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the historical context of the discovery of this compound's role.

Caption: Szent-Györgyi's discovery of the catalytic role of dicarboxylic acids.

Caption: The Krebs cycle with the key role of succinate and malonate inhibition.

Succinate Dehydrogenase: A Unique Enzyme

Succinate dehydrogenase (SDH), the enzyme responsible for the oxidation of succinate, is unique among the enzymes of the Krebs cycle. It is the only enzyme of the cycle that is embedded in the inner mitochondrial membrane.[14] This strategic location allows it to directly transfer electrons from succinate to the electron transport chain, specifically to coenzyme Q (ubiquinone). This makes succinate a direct and potent fuel for mitochondrial respiration.

Kinetics of Succinate Dehydrogenase and Malonate Inhibition

The competitive inhibition of succinate dehydrogenase by malonate can be described by Michaelis-Menten kinetics. The presence of malonate increases the apparent Michaelis constant (Km) for succinate, meaning that a higher concentration of succinate is required to achieve half of the maximum reaction velocity. The maximum velocity (Vmax) of the enzyme remains unchanged.

| Parameter | Description | Effect of Malonate |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Increases |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Unchanged |

| Ki (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. | A characteristic value for malonate |

Conclusion

The discovery of this compound's role in cellular respiration is a story of scientific inquiry, building upon previous discoveries and employing innovative experimental techniques. From the early quantitative measurements of tissue respiration by Otto Warburg to the insightful use of metabolic inhibitors by Hans Krebs, the journey to understanding the Krebs cycle was a landmark achievement in biochemistry. This compound, once just one of many organic acids found in living tissues, was revealed to be a central player in the intricate dance of cellular energy production. This historical perspective not only illuminates the foundations of modern metabolism but also serves as an inspiration for the continued exploration of the complex chemical processes that define life. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and scientists seeking to understand the historical context and technical underpinnings of this fundamental area of biology.

References

- 1. study.com [study.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Sandwalk: Succcinate Dehydrogenase and Evolution by Accident [sandwalk.blogspot.com]

- 5. wjec.co.uk [wjec.co.uk]

- 6. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular respiration and Biological oxidation.pptx [slideshare.net]

- 8. m.youtube.com [m.youtube.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. quora.com [quora.com]

- 11. Inhibition by malonate of succinic dehydrogenase in heart-muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 13. Oxygen consumption measured with microcomputer-assisted Warburg manometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]

Succinate Dehydrogenase: A Linchpin of Mitochondrial Function and Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate dehydrogenase (SDH), also known as mitochondrial complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme uniquely positioned at the intersection of the Krebs cycle and the electron transport chain.[1][2] This dual functionality underscores its central role in cellular energy metabolism. Beyond its canonical bioenergetic functions, emerging evidence has implicated SDH and its substrate, succinate, in a range of signaling pathways that are pivotal in tumorigenesis, inflammation, and ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the structure, function, and mechanism of SDH in mitochondria, with a focus on quantitative data, detailed experimental protocols, and the intricate signaling networks it governs.

Core Function and Mechanism

Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate in the mitochondrial matrix, a key step in the Krebs cycle.[2][3][4] The electrons liberated from this reaction are funneled into the electron transport chain, reducing ubiquinone (Coenzyme Q) to ubiquinol.[4] Unlike other respiratory complexes, SDH does not directly pump protons across the inner mitochondrial membrane.[5]

The catalytic cycle involves the following key steps:

-

Succinate binds to the active site on the SDHA subunit.

-

Succinate is oxidized to fumarate, transferring two electrons to the covalently bound flavin adenine dinucleotide (FAD) cofactor, reducing it to FADH2.[4]

-

The electrons are then transferred sequentially through a series of three iron-sulfur clusters within the SDHB subunit: [2Fe-2S], [4Fe-4S], and [3Fe-4S].[1][6]

-

Finally, the electrons are transferred to ubiquinone at a binding site formed by the SDHB, SDHC, and SDHD subunits, reducing it to ubiquinol.[4][5]

Structural Architecture of Succinate Dehydrogenase

Mitochondrial SDH is a heterotetrameric complex composed of four nuclear-encoded subunits.[3][5][7] The assembly of this complex is a sophisticated process requiring a series of assembly factors.[3][7]

-

SDHA (Flavoprotein subunit): The largest subunit, SDHA, contains the binding site for succinate and a covalently attached FAD cofactor.[8] It is the primary catalytic component of the complex.

-

SDHB (Iron-sulfur subunit): This subunit contains three iron-sulfur clusters that are essential for the transfer of electrons from FADH2 to the ubiquinone-binding site.[1][5][6]

-

SDHC and SDHD (Membrane anchor subunits): These two hydrophobic subunits anchor the complex to the inner mitochondrial membrane.[1][3] They form the ubiquinone-binding site and contain a heme b group of uncertain function, which may play a role in preventing the formation of reactive oxygen species (ROS).[1][5]

The assembly of these subunits into a functional complex is a tightly regulated process facilitated by specific assembly factors, including SDHAF1, SDHAF2, SDHAF3, and SDHAF4.[7] These factors are crucial for the proper maturation of the individual subunits and their integration into the final complex.[7]

Quantitative Data

The following tables summarize key quantitative data related to succinate dehydrogenase activity and inhibition.

Table 1: Kinetic Parameters of Succinate Dehydrogenase

| Parameter | Value | Organism/Tissue | Conditions | Reference |

| Km for Succinate | ~10⁻³ M | Escherichia coli | - | [2] |

| Vmax | ~100 nmol/min/mg protein | Escherichia coli | - | [2] |

| Km for Succinate | 0.083 ± 0.055 mM | Rat Sympathetic Neurons | - | [9] |

| Vmax | 4.01 ± 0.61 (MCDR/min⁻¹) (6 months old) | Rat Sympathetic Neurons | - | [9] |

| Vmax | 2.07 ± 0.76 (MCDR/min⁻¹) (24 months old) | Rat Sympathetic Neurons | - | [9] |

Table 2: Common Inhibitors of Succinate Dehydrogenase

| Inhibitor | Type | Binding Site | Notes | Reference |

| Malonate | Competitive | Succinate-binding site (SDHA) | A classic competitive inhibitor, structurally similar to succinate. | [2] |

| Oxaloacetate | Competitive | Succinate-binding site (SDHA) | A potent physiological inhibitor. | [5] |

| 3-Nitropropionate (3-NP) | Irreversible | Succinate-binding site (SDHA) | A toxin that causes selective neurodegeneration. | [4] |

| Thenoyltrifluoroacetone (TTFA) | Non-competitive | Ubiquinone-binding site | Blocks electron transfer to ubiquinone. | [2][4] |

| Carboxin | Non-competitive | Ubiquinone-binding site | A systemic fungicide that targets SDH. | [2] |

| Atpenin | Non-competitive | Ubiquinone-binding site | A potent and specific inhibitor. | [4] |

Succinate as a Signaling Molecule

Beyond its metabolic role, succinate has emerged as a crucial signaling molecule in both physiological and pathological contexts.[10][11][12][13]

Hypoxia Signaling and HIF-1α Stabilization

Under hypoxic conditions or when SDH is dysfunctional, succinate can accumulate in the cytoplasm.[10][12] This accumulated succinate inhibits prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of hypoxia-inducible factor-1 (HIF-1α) for degradation.[10][12][14] The stabilization of HIF-1α leads to the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses to low oxygen, a phenomenon termed "pseudo-hypoxia".[1][15]

Caption: Succinate-mediated stabilization of HIF-1α.

SUCNR1/GPR91 Signaling Pathway

Extracellular succinate can act as a ligand for the G protein-coupled receptor 91 (GPR91), now known as SUCNR1.[16][17][18] This receptor is expressed on the surface of various cell types, including immune cells, and its activation can trigger diverse downstream signaling cascades.[12][19][20] SUCNR1 signaling has been implicated in inflammation, immune responses, and blood pressure regulation.[16][17][19]

Caption: The SUCNR1/GPR91 signaling pathway activated by extracellular succinate.

Post-Translational Modifications

Succinate can also influence cellular processes through post-translational modifications, specifically protein succinylation.[15][21] This modification involves the addition of a succinyl group to lysine residues on proteins, which can alter their function. The electron transport chain subunits SDHA and SDHB are themselves targets of desuccinylation by SIRT5.[22]

Role in Disease

Dysfunction of SDH is associated with a spectrum of human diseases, ranging from rare inherited metabolic disorders to common cancers.

-

Hereditary Paraganglioma and Pheochromocytoma: Germline mutations in the genes encoding SDH subunits (SDHB, SDHC, SDHD, and more rarely SDHA and SDHAF2) are a major cause of these neuroendocrine tumors.[5][7]

-

Gastrointestinal Stromal Tumors (GISTs): A subset of GISTs is characterized by SDH deficiency.[1]

-

Renal Cell Carcinoma: SDH mutations are also found in some cases of renal cell carcinoma.[1]

-

Leigh Syndrome: Bi-allelic loss-of-function mutations in SDHA can cause this severe neurodegenerative disorder.[1]

-

Ischemia-Reperfusion Injury: The accumulation of succinate during ischemia and its rapid oxidation upon reperfusion is a key driver of mitochondrial reactive oxygen species (ROS) production, which contributes to tissue damage.[23][24][25]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes a standard method for isolating mitochondria from cultured cells using differential centrifugation.

Materials:

-

Cell culture flasks

-

Cell scrapers

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Microcentrifuge tubes

Procedure:

-

Harvest cells by scraping in ice-cold PBS.

-

Centrifuge the cell suspension at 600 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in mitochondrial isolation buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

-

Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction) and wash the mitochondrial pellet by resuspending in isolation buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.

-

The final pellet contains the isolated mitochondria.

References

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Succinate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]